N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide
Description
N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide is a benzamide derivative featuring a thiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 4-fluorobenzamide group. Its molecular formula is C₂₂H₁₉FN₃O₅S, with a molecular weight of 456.47 g/mol. The compound’s structure integrates a fluorinated aromatic ring, a thiazole heterocycle, and a dihydrobenzodioxin system, which may influence its physicochemical properties and biological activity .
Properties
IUPAC Name |
N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S/c21-13-3-1-12(2-4-13)19(26)24-20-23-15(11-29-20)10-18(25)22-14-5-6-16-17(9-14)28-8-7-27-16/h1-6,9,11H,7-8,10H2,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKILIASBKXYSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential therapeutic effects on alzheimer’s disease.
Mode of Action
It’s known that the compound is synthesized by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media.
Biochemical Pathways
Similar compounds have been shown to inhibit cholinesterase enzymes, which are key players in the pathogenesis of alzheimer’s disease.
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins. The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels.
Biological Activity
N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydrobenzo[b][1,4]dioxin moiety and a thiazole ring. Its molecular formula is , with a molecular weight of approximately 402.49 g/mol. The presence of fluorine in the benzamide group enhances its biological activity and solubility in various solvents.
Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin scaffold exhibit diverse biological activities, including:
- Antimicrobial Activity : The compound has shown potent inhibition against DprE1 , an essential enzyme in the mycobacterial cell wall biosynthesis pathway. This suggests its potential as an anti-tuberculosis agent .
- Enzyme Inhibition : Studies have demonstrated that derivatives of this compound can inhibit enzymes such as α-glucosidase and acetylcholinesterase , which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Antimycobacterial Activity
In a study published in Nature Communications, a series of compounds based on the dihydrobenzo[b][1,4]dioxin scaffold were synthesized and evaluated for their antimycobacterial activity. The lead compound exhibited significant efficacy against drug-resistant strains of Mycobacterium tuberculosis, with an IC50 value in the low micromolar range .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of thiazole derivatives against neurodegenerative diseases. The results indicated that compounds similar to this compound could enhance cognitive function in animal models by inhibiting acetylcholinesterase activity .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
The target compound’s benzamide group is substituted with a 4-fluoro moiety. Structural analogs differ in substituents, which significantly alter electronic and steric properties:
Key Observations :
Core Heterocycle and Pharmacophore Modifications
The thiazole and dihydrobenzodioxin moieties are critical to the target compound’s scaffold. Comparisons include:
- Thiazole Derivatives: lists 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine (CAS 1016475-92-5), which replaces the benzamide with a propenyl group. describes a furan-2-carboxamide analog (CAS 923226-70-4), where the fluorobenzamide is replaced with a furan ring. This alters electronic properties and may impact target selectivity .
Dihydrobenzodioxin Systems :
- Compound 7 in contains a dihydrobenzodioxin linked to an acrylamide group and exhibits anti-neuroinflammatory activity. This suggests the dihydrobenzodioxin moiety in the target compound could contribute to bioactive properties, though direct evidence is lacking .
Q & A
Q. How can research on this compound be linked to broader pharmacological theories?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
